UAMC-3203

Description

Properties

IUPAC Name |

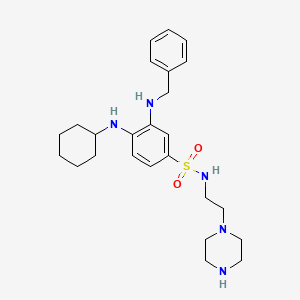

3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O2S/c31-33(32,28-15-18-30-16-13-26-14-17-30)23-11-12-24(29-22-9-5-2-6-10-22)25(19-23)27-20-21-7-3-1-4-8-21/h1,3-4,7-8,11-12,19,22,26-29H,2,5-6,9-10,13-18,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYSVXKJIVUNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UAMC-3203: A Technical Guide to its Mechanism of Action as a Potent Ferroptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-3203 is a novel and potent small molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Developed as an analog of the first-generation ferroptosis inhibitor Ferrostatin-1 (Fer-1), UAMC-3203 exhibits superior physicochemical properties, including enhanced solubility and metabolic stability, making it a more robust tool for in vitro and in vivo studies.[3][4] This technical guide provides an in-depth overview of the mechanism of action of UAMC-3203, supported by experimental data and detailed protocols to facilitate further research and drug development efforts in the field of ferroptosis-related diseases.

Core Mechanism of Action: Radical-Trapping Antioxidant

The primary mechanism by which UAMC-3203 prevents ferroptosis is through its activity as a radical-trapping antioxidant (RTA).[3][5] Ferroptosis is characterized by the accumulation of lipid reactive oxygen species (ROS), particularly lipid peroxyl radicals (LOO•), which propagate a chain reaction of lipid peroxidation, leading to membrane damage and cell death. UAMC-3203, like its predecessor Fer-1, contains a diarylamine pharmacophore which is crucial for its antioxidant activity.[2][6] This moiety readily donates a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and terminating the lipid peroxidation chain reaction.[7][8] The resulting UAMC-3203 radical is stabilized and does not propagate the radical chain, effectively acting as a chain-breaking antioxidant within the lipid membrane environment.

References

- 1. researchgate.net [researchgate.net]

- 2. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

UAMC-3203: A Technical Guide to a Novel Ferroptosis Inhibitor

Abstract

UAMC-3203 is a potent, third-generation ferroptosis inhibitor developed to overcome the limitations of earlier compounds, such as Ferrostatin-1 (Fer-1).[1][2] Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, implicated in a growing number of pathologies.[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of UAMC-3203, intended for researchers, scientists, and drug development professionals. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Rationale for Development

The discovery of UAMC-3203 was driven by the therapeutic potential of inhibiting ferroptosis, a unique cell death pathway implicated in various diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and certain cancers. The first-generation ferroptosis inhibitor, Ferrostatin-1 (Fer-1), demonstrated significant efficacy in vitro; however, its clinical translation has been hampered by poor metabolic stability and limited solubility.[1][2][3]

To address these shortcomings, a medicinal chemistry effort was undertaken to design novel Fer-1 analogues with improved drug-like properties.[2] This led to the development of UAMC-3203, a compound that retains the core radical-trapping antioxidant pharmacophore of Fer-1 but features key structural modifications to enhance its stability and solubility.[1][2] Specifically, the labile ester moiety of Fer-1 was replaced with a more stable sulfonamide group.[3]

Physicochemical and Pharmacokinetic Properties

UAMC-3203 exhibits significantly improved physicochemical and pharmacokinetic properties compared to its predecessor, Fer-1. These enhancements contribute to its superior in vivo efficacy and potential as a clinical candidate.

| Property | UAMC-3203 | Ferrostatin-1 (Fer-1) | Reference(s) |

| In Vitro Potency (IC50) | 10 nM (IMR-32 cells) | 33 nM | [4][5] |

| Solubility (pH 7.4) | 127.3 ± 17.3 µM | >200 µM (general) | [4][6] |

| Solubility (pH 6.0) | 127.9 ± 16.1 µM | Not Reported | [4] |

| Solubility (pH 5.0) | 36.7 ± 5.7 µM | Not Reported | [4] |

| Microsomal Stability (t1/2, human) | 20.5 hours | 0.1 hours | [4][6] |

| Microsomal Stability (t1/2, rat) | 16.5 hours | Not Reported | [6] |

| Microsomal Stability (t1/2, mouse) | 3.46 hours | Not Reported | [6] |

| Plasma Stability (% recovery after 6h, human) | 84.2% | 47.3% | [4] |

| Plasma Stability (% recovery after 6h, rat) | 85.8% | Not Reported | [7] |

Mechanism of Action

UAMC-3203 functions as a potent inhibitor of ferroptosis by acting as a lipophilic radical-trapping antioxidant.[1][3] Its mechanism of action involves its rapid insertion into the phospholipid bilayer of cell membranes.[1][2] Within the membrane, UAMC-3203 effectively intercepts and neutralizes lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is the hallmark of ferroptosis. This prevents the subsequent oxidative damage to the cell membrane and preserves cellular integrity.

The central role of Glutathione Peroxidase 4 (GPX4) in preventing ferroptosis is well-established. GPX4 detoxifies lipid peroxides, and its inhibition is a key trigger for ferroptosis. UAMC-3203 acts downstream of GPX4, mitigating the consequences of its inactivation or depletion. In preclinical models, treatment with UAMC-3203 has been shown to upregulate the expression of GPX4 and decrease levels of 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation.[8]

Figure 1: Simplified signaling pathway of ferroptosis and the intervention point of UAMC-3203.

Preclinical Efficacy

UAMC-3203 has demonstrated significant efficacy in a range of preclinical models, highlighting its therapeutic potential across various disease areas.

In Vitro Efficacy

UAMC-3203 potently inhibits erastin-induced ferroptosis in human neuroblastoma IMR-32 cells with an IC50 of 10 nM.[6] It has also shown protective effects in other cell types susceptible to ferroptosis.

In Vivo Efficacy

-

Multi-Organ Injury: In a mouse model of acute iron poisoning, UAMC-3203 was significantly more potent than Fer-1 in protecting against multi-organ injury.[1][2]

-

Myocardial Dysfunction: UAMC-3203 has been shown to improve myocardial dysfunction following ischemia/reperfusion injury.[3] In a rat model of cardiac arrest, UAMC-3203 treatment improved cardiac function and microcirculation.[7]

-

Spinal Cord Injury: In mouse models of spinal cord injury, both early and delayed treatment with UAMC-3203 resulted in improved locomotor recovery and reduced secondary damage.[9][10] It was also shown to reduce neuroinflammation and the activation of astrocytes and microglia/macrophages in rats with spinal cord injury.[11]

-

Corneal Epithelial Wound Healing: UAMC-3203 promoted corneal epithelial wound healing in vitro and ex vivo.[4][9] Topical administration was well-tolerated in rats with no signs of toxicity or inflammation.[4][9]

-

Toxicity: No toxicity was observed in mice after daily intraperitoneal injections of UAMC-3203 for 4 weeks.[1][2]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the development and characterization of UAMC-3203.

Synthesis of UAMC-3203

The synthesis of UAMC-3203 has been reported by Devisscher L. et al. in the Journal of Medicinal Chemistry.[1] The general synthetic strategy involves a multi-step process starting from precursors to Fer-1 and introducing a sulfonamide moiety to replace the ester group. Key steps include:

-

Sulfonamide Formation: Reaction of a suitable amine with a sulfonyl chloride to create the stable sulfonamide core.

-

Coupling Reactions: Subsequent coupling reactions to introduce the cyclohexyl and aromatic moieties characteristic of the Fer-1 scaffold.

-

Purification: Purification of the final compound is typically achieved through column chromatography and recrystallization.

Figure 2: Generalized workflow for the synthesis of UAMC-3203.

In Vitro Ferroptosis Inhibition Assay

This protocol describes a general method for assessing the ferroptosis inhibitory activity of UAMC-3203, based on commonly used procedures.

-

Cell Culture: Human neuroblastoma IMR-32 cells are cultured in appropriate media and conditions until they reach a suitable confluency for plating in 96-well plates.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of UAMC-3203 or vehicle control for 1 hour.

-

Ferroptosis Induction: Ferroptosis is induced by adding a known concentration of erastin to the cell culture media.

-

Incubation: The cells are incubated for a defined period (e.g., 13 hours) to allow for the induction of ferroptosis.

-

Cell Death Measurement: Cell death is quantified using a fluorescent dye that specifically stains the nuclei of dead cells, such as Sytox Green. Fluorescence intensity is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell death against the log concentration of UAMC-3203 and fitting the data to a dose-response curve.

In Vivo Spinal Cord Injury Model

This protocol outlines a representative method for evaluating the efficacy of UAMC-3203 in a rodent model of spinal cord injury.

-

Animal Model: Adult female C57BL/6 mice or Sprague-Dawley rats are used.

-

Anesthesia: Animals are deeply anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Surgical Procedure: A laminectomy is performed at a specific thoracic vertebral level (e.g., T9 or T11) to expose the spinal cord. A contusion injury of a defined force (e.g., 30 kdyne) is induced using a spinal cord impactor device. Sham-operated animals undergo the laminectomy without the contusion.

-

Drug Administration: UAMC-3203 is dissolved in a suitable vehicle (e.g., 2% DMSO in saline) and administered to the animals via a specific route (e.g., intraperitoneal injection) at a defined dose and frequency (e.g., daily for 14 days). The control group receives the vehicle only.

-

Functional Assessment: Locomotor recovery is assessed at regular intervals using a standardized scoring system, such as the Basso Mouse Scale (BMS).

-

Histological Analysis: At the end of the study, animals are euthanized, and the spinal cord tissue is collected for histological analysis to assess lesion size, white matter sparing, and cellular responses (e.g., inflammation, neuronal survival).

Conclusion

UAMC-3203 represents a significant advancement in the development of ferroptosis inhibitors. Its improved physicochemical and pharmacokinetic properties, coupled with its potent and selective mechanism of action, have translated into robust preclinical efficacy in a variety of disease models. The data presented in this technical guide underscore the potential of UAMC-3203 as a promising therapeutic candidate for the treatment of diseases with a ferroptotic component. Further investigation, including formal clinical trials, is warranted to fully elucidate its therapeutic utility in humans.

References

- 1. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 4. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Ferroptosis inhibitor improves outcome after early and delayed treatment in mild spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Targets of UAMC-3203

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-3203 is a potent, third-generation ferrostatin analog with significantly improved pharmacokinetic properties compared to its predecessor, Ferrostatin-1 (Fer-1).[1] It functions as a robust inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This technical guide delineates the primary biological targets and mechanism of action of UAMC-3203, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The central mechanism of action of UAMC-3203 is its function as a lipophilic radical-trapping antioxidant.[1] It efficiently halts the chain reaction of lipid peroxidation within cellular membranes, thereby preventing the execution of ferroptotic cell death. In silico modeling suggests that UAMC-3203 rapidly inserts into the phospholipid bilayer, which is consistent with its role in quenching lipid radicals at the site of their formation.

Primary Biological Target: Ferroptosis Pathway

UAMC-3203 does not have a single protein target in the traditional sense but rather targets the process of lipid peroxidation, a hallmark of ferroptosis. This positions it as a modulator of the ferroptosis signaling cascade.

Key Molecular Events in Ferroptosis Inhibited by UAMC-3203

Ferroptosis is initiated by the accumulation of lipid hydroperoxides, a process catalyzed by enzymes such as Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and lipoxygenases (LOXs). ACSL4 enriches cellular membranes with long polyunsaturated fatty acids (PUFAs), which are susceptible to peroxidation. LOXs then catalyze the direct oxidation of these PUFAs.

While there is no direct evidence of UAMC-3203 binding to and inhibiting ACSL4 or LOXs, its radical-trapping activity downstream of these enzymes effectively neutralizes the lipid radicals they produce. This intervention prevents the propagation of lipid peroxidation and subsequent cell death.

Studies have demonstrated that treatment with UAMC-3203 leads to:

-

Reduced levels of 4-hydroxynonenal (4-HNE) , a toxic aldehyde byproduct of lipid peroxidation.[2]

-

Preservation of Glutathione Peroxidase 4 (GPX4) levels , a key enzyme that detoxifies lipid hydroperoxides. In ferroptosis, GPX4 is often depleted or inactivated.[2][3]

The following diagram illustrates the ferroptosis pathway and the point of intervention for UAMC-3203.

Caption: Ferroptosis signaling pathway and the inhibitory action of UAMC-3203.

Quantitative Data Summary

The potency and efficacy of UAMC-3203 have been quantified in various in vitro and in vivo models.

| Parameter | Cell Line / Model | Value | Reference |

| IC₅₀ (Erastin-induced ferroptosis) | IMR-32 Neuroblastoma Cells | 10 nM | [4] |

| IC₅₀ (general ferroptosis inhibitor) | 12 nM | [1] | |

| In vivo efficacy (dose) | Mouse model of acute iron poisoning | 20 µmol/kg | [5] |

| In vivo efficacy (dose) | Rat model of cardiac arrest | 5 mg/kg | [2] |

| Metabolic Stability (t₁/₂ in human microsomes) | 20 hours | [6] | |

| Plasma Stability (% recovery at 6h) | Human plasma | 84% | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of UAMC-3203.

In Vitro Inhibition of Erastin-Induced Ferroptosis in IMR-32 Cells

This protocol is a representative method for determining the IC₅₀ of UAMC-3203 in a cell-based ferroptosis assay.

Materials:

-

IMR-32 neuroblastoma cells

-

DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Erastin

-

UAMC-3203

-

Sytox Green nucleic acid stain

-

96-well microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Seed IMR-32 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of UAMC-3203 in culture medium.

-

Pre-incubate the cells with varying concentrations of UAMC-3203 for 1 hour.

-

Induce ferroptosis by adding a final concentration of 10 µM erastin to each well (except for the negative control).

-

Incubate the plate for 13 hours at 37°C and 5% CO₂.

-

Add Sytox Green to each well at a final concentration of 50 nM.

-

Measure fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.

-

Calculate the percentage of cell death inhibition relative to the erastin-only control and determine the IC₅₀ value.

Lipid Peroxidation Assay using BODIPY™ 581/591 C11

This protocol describes the measurement of lipid peroxidation in cells treated with a ferroptosis inducer and UAMC-3203.

Materials:

-

Cells of interest (e.g., PC9 cells)

-

Ferroptosis inducer (e.g., FZKA at 1.5 mg/ml)

-

UAMC-3203 (e.g., 25 nM)

-

BODIPY™ 581/591 C11

-

Flow cytometer

Procedure:

-

Treat cells with the ferroptosis inducer and/or UAMC-3203 for the desired time (e.g., 24 hours).

-

Incubate the cells with 10 µM BODIPY™ 581/591 C11 for 30 minutes.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in PBS for flow cytometry analysis.

-

Measure the fluorescence in both the green (oxidized) and red (reduced) channels.

-

The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

Western Blot Analysis of GPX4 and 4-HNE

This protocol outlines the detection of key ferroptosis markers in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Primary antibodies against GPX4 and 4-HNE

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Prepare protein lysates from cells or tissues treated with a ferroptosis inducer and/or UAMC-3203.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against GPX4 and 4-HNE overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize UAMC-3203.

Caption: A logical workflow for the characterization of UAMC-3203.

Conclusion

UAMC-3203 is a highly effective and pharmacokinetically superior inhibitor of ferroptosis. Its primary biological target is the process of lipid peroxidation, which it effectively neutralizes through its radical-trapping antioxidant properties. This mechanism of action has been validated in numerous in vitro and in vivo models, demonstrating its potential as a therapeutic agent for diseases where ferroptosis is a key driver of pathology. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the biological activities of UAMC-3203 and similar compounds.

References

- 1. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 2. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 5. BODIPY 581/591 C11 Lipid Peroxidation Sensor [bio-protocol.org]

- 6. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]

UAMC-3203: A Deep Dive into its Role in Regulated Cell Death

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-3203 has emerged as a potent and highly selective small molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of UAMC-3203's mechanism of action, its specificity for ferroptosis over other regulated cell death pathways such as apoptosis and necroptosis, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in academia and industry who are investigating regulated cell death and developing novel therapeutics targeting these pathways.

Core Mechanism of Action: Inhibition of Ferroptosis

UAMC-3203 is a third-generation ferrostatin analog designed for improved stability and in vivo efficacy compared to its predecessor, ferrostatin-1 (Fer-1).[2][4] Its primary mechanism of action is as a lipophilic radical-trapping antioxidant.[2] By inserting into cellular membranes, UAMC-3203 effectively halts the chain reaction of lipid peroxidation, which is the hallmark of ferroptosis.[2]

Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-catalyzed accumulation of lipid reactive oxygen species (ROS).[5][6] This process is critically regulated by the selenoenzyme Glutathione Peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols.[5][7] Inducers of ferroptosis, such as erastin and RSL3, act by either depleting glutathione (GSH), a necessary cofactor for GPX4, or by directly inhibiting GPX4 activity, respectively.[8][9] UAMC-3203 intervenes in this pathway by directly scavenging lipid radicals, thereby preventing the propagation of lipid peroxidation and subsequent cell death.[2]

Signaling Pathway of Ferroptosis and UAMC-3203 Intervention

Quantitative Data on UAMC-3203 Efficacy

UAMC-3203 has demonstrated superior potency in inhibiting ferroptosis compared to Fer-1 in various in vitro models. The following tables summarize key quantitative data.

| Cell Line | Ferroptosis Inducer | UAMC-3203 IC₅₀ (nM) | Ferrostatin-1 IC₅₀ (nM) | Reference |

| Human Corneal Epithelial (HCE) | Not specified (wound healing context) | 10 | 33 | [1][4] |

| Murine Bone Marrow-Derived Macrophages (BMDMs) | 1 µM RSL3 | ~10-100 | Not specified in direct comparison | [5] |

| Not specified | Erastin | 12 | 33 | [2] |

| Parameter | UAMC-3203 | Ferrostatin-1 | Reference |

| Metabolic Stability (Human Microsome, t₁/₂) | 20 hours | 0.1 hours | [1][4] |

| Plasma Stability (% recovery after 6h) | 84% | 47% | [1][4] |

| Water Solubility (pH 7.4) | 127.3 ± 17.3 µM | Not specified | [1] |

Selectivity for Ferroptosis over Apoptosis and Necroptosis

A critical aspect of a targeted inhibitor is its selectivity. Current evidence strongly indicates that UAMC-3203 is highly selective for ferroptosis and does not significantly inhibit other major regulated cell death pathways like apoptosis and necroptosis.

Ferroptosis is mechanistically distinct from apoptosis, which is a caspase-dependent process, and necroptosis, which is mediated by the RIPK1-RIPK3-MLKL signaling axis.[6] Studies have shown that inhibitors of apoptosis (e.g., z-VAD-fmk) and necroptosis (e.g., necrostatin-1) do not rescue cells from ferroptosis induced by agents like RSL3 or 4-HNE.[5][10][11] Conversely, UAMC-3203 effectively blocks this form of cell death.[5]

One study demonstrated that in a model of acute iron overload, mice with a kinase-dead variant of RIPK1 (preventing RIPK1-dependent apoptosis and necroptosis) were not protected from organ damage, whereas ferroptosis inhibitors showed a protective effect, suggesting ferroptosis as the dominant cell death modality.[3] Another study investigating RPE cell death found that while necrostatin-1 (a RIPK1 inhibitor) could inhibit ferroptosis, the downstream MLKL inhibitor NSA could not, suggesting a potential off-target effect of necrostatin-1 or a crosstalk between the pathways upstream of MLKL.[11][12] However, the primary mechanism of UAMC-3203 remains the direct inhibition of lipid peroxidation, a hallmark of ferroptosis.[2]

Logical Relationship of UAMC-3203's Specificity

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of UAMC-3203.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Workflow:

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.[1]

-

Treatment: Pre-incubate cells with various concentrations of UAMC-3203 for 1-2 hours before adding a ferroptosis inducer (e.g., 1 µM RSL3 or 10 µM erastin).[5] Include appropriate vehicle controls.

-

Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[4]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[13]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Read the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[4]

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor that shifts its fluorescence emission from red to green upon oxidation, allowing for ratiometric analysis.

Workflow:

Detailed Protocol:

-

Cell Treatment: Treat cells with UAMC-3203 and/or a ferroptosis inducer for the desired time (e.g., 2-6 hours).[5]

-

Staining: Add C11-BODIPY 581/591 to the culture medium at a final concentration of 2-10 µM.[5][14][15]

-

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[14]

-

Washing: Wash the cells twice with PBS to remove excess dye.[14]

-

Analysis by Flow Cytometry: Harvest the cells and resuspend in PBS. Analyze the fluorescence using a flow cytometer. The oxidized form of the dye is detected in the green channel (e.g., FITC), and the reduced form is detected in the red channel (e.g., PE-Texas Red).[16]

-

Analysis by Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filter sets for green and red fluorescence.[14]

Western Blotting for GPX4

Western blotting is used to detect the levels of specific proteins, such as GPX4, to understand the cellular response to UAMC-3203 and ferroptosis inducers.

Detailed Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. 2[7]. Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size. 4[7]. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 (diluted according to the manufacturer's instructions) overnight at 4°C. 7[7]. Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A[7] loading control, such as GAPDH or β-actin, should be used to normalize the results.

UAMC-3203 is a powerful and selective tool for studying ferroptosis. Its improved pharmacokinetic properties make it a valuable compound for both in vitro and in vivo investigations. As a potent inhibitor of lipid peroxidation, UAMC-3203 has demonstrated significant therapeutic potential in preclinical models of diseases where ferroptosis is implicated, such as ischemia-reperfusion injury and neurodegenerative diseases. T[1][17]he clear distinction of its mechanism from apoptosis and necroptosis underscores its utility in dissecting the specific role of ferroptosis in complex biological processes. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging UAMC-3203 to advance the field of regulated cell death.

Signaling Pathway Diagrams

Apoptosis Signaling Pathway

Necroptosis Signaling Pathway

References

- 1. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. mdpi.com [mdpi.com]

- 13. broadpharm.com [broadpharm.com]

- 14. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 15. abpbio.com [abpbio.com]

- 16. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 17. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

UAMC-3203 and Lipid Peroxidation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-3203 is a potent, second-generation inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] As a lipophilic radical-trapping antioxidant, UAMC-3203 demonstrates superior stability and in vivo efficacy compared to its parent compound, ferrostatin-1.[3][4] This technical guide provides an in-depth overview of UAMC-3203, its mechanism of action in mitigating lipid peroxidation, and detailed protocols for its experimental application. The information presented is intended to support researchers in the fields of cell biology, pharmacology, and drug development in their investigation of ferroptosis and the therapeutic potential of UAMC-3203.

Introduction to UAMC-3203

UAMC-3203 is a synthetic small molecule designed to specifically inhibit ferroptosis.[5] Ferroptosis is a non-apoptotic form of cell death characterized by the overwhelming accumulation of lipid peroxides on cellular membranes.[6] This process is implicated in a growing number of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers.[4][7]

UAMC-3203 was developed to improve upon the drug-like properties of ferrostatin-1, the first-in-class ferroptosis inhibitor.[3] Key advantages of UAMC-3203 include enhanced metabolic stability and greater oral bioavailability, making it a more suitable candidate for in vivo studies and potential therapeutic applications.[8]

Mechanism of Action: Inhibition of Lipid Peroxidation

The core mechanism of UAMC-3203's cytoprotective effect lies in its ability to act as a potent radical-trapping antioxidant within the lipophilic environment of cellular membranes.[2] It effectively breaks the chain reaction of lipid peroxidation, thereby preventing the accumulation of cytotoxic lipid reactive oxygen species (ROS).[7]

The process of ferroptosis is initiated by the irondependent oxidation of polyunsaturated fatty acids (PUFAs) within membrane phospholipids. This leads to the formation of lipid hydroperoxides (LOOH), which can propagate and cause extensive membrane damage, ultimately leading to cell death. UAMC-3203, by scavenging lipid radicals, directly counteracts this cascade.

Key molecular players in the ferroptotic pathway that are influenced by UAMC-3203 include:

-

Glutathione Peroxidase 4 (GPX4): A crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols. While UAMC-3203 does not directly activate GPX4, it acts downstream by neutralizing the lipid radicals that would otherwise overwhelm the GPX4 system.[9]

-

4-Hydroxynonenal (4-HNE): A highly reactive and toxic aldehyde byproduct of lipid peroxidation. Treatment with UAMC-3203 has been shown to significantly reduce the levels of 4-HNE-modified proteins.[9]

Quantitative Data on UAMC-3203 Efficacy

The following tables summarize key quantitative data regarding the efficacy of UAMC-3203 in inhibiting ferroptosis and lipid peroxidation from various published studies.

| Cell Line/Model | Assay | IC50 / Effect | Reference |

| Human IMR-32 Neuroblastoma Cells | Erastin-induced ferroptosis | 10 nM | [10] |

| Human Corneal Epithelial (HCE) cells | In vitro wound healing | Optimal concentration 10 nM | [11][12] |

| Mouse model of acute iron overload | Lipid peroxidation (MDA levels) in liver and kidney | Significant reduction compared to vehicle and Fer-1 | [13][14] |

| Rat model of cardiac arrest | Myocardial dysfunction | Improved post-resuscitation function | [1] |

| Parameter | UAMC-3203 | Ferrostatin-1 | Reference |

| In vitro potency (IC50, erastin-induced ferroptosis) | 10 nM | 33 nM | [8] |

| Metabolic stability in human microsomes (t1/2) | 20.5 hours | 0.1 hours | [8] |

| Plasma stability (human, % recovery after 6h) | 84.2% | 47.3% | [15] |

| In vivo efficacy (mouse model of multi-organ dysfunction) | Superior protection | Less effective | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of UAMC-3203 on lipid peroxidation.

Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to quantify lipid peroxidation in live cells by flow cytometry.

Materials:

-

C11-BODIPY 581/591 (Invitrogen, D3861 or equivalent)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Plate cells in a suitable format (e.g., 6-well plate) and allow them to adhere overnight.

-

Treatment: Treat cells with UAMC-3203 at the desired concentrations for the appropriate duration. Include positive (e.g., erastin or RSL3) and negative (vehicle) controls.

-

Staining:

-

Prepare a 10 µM working solution of C11-BODIPY 581/591 in serum-free cell culture medium.

-

Remove the treatment medium from the cells and wash once with PBS.

-

Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[2]

-

-

Cell Harvest:

-

After incubation, wash the cells twice with PBS.

-

Harvest the cells using a gentle dissociation reagent (e.g., Accutase).

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in 500 µL of PBS.

-

Analyze the cells on a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (FITC, ~510 nm), while the reduced form fluoresces in the red channel (PE-Texas Red, ~590 nm).

-

Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.

-

Determination of Malondialdehyde (MDA) Levels using the TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major end-product of lipid peroxidation.

Materials:

-

TBARS assay kit (e.g., from Cayman Chemical, Abcam, or similar)

-

Cell or tissue lysates

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates according to the kit manufacturer's instructions. This typically involves homogenization in a lysis buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation.

-

-

Standard Curve Preparation:

-

Prepare a series of MDA standards of known concentrations as described in the kit protocol.

-

-

TBARS Reaction:

-

Add the acidic thiobarbituric acid (TBA) reagent to the samples and standards.

-

Incubate the mixture at 95°C for 60 minutes. This allows for the reaction between MDA and TBA to form a colored adduct.

-

-

Measurement:

-

After incubation, cool the samples on ice and centrifuge to pellet any precipitate.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance at 532 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

-

Detection of 4-HNE Modified Proteins by Western Blot

This protocol outlines the detection of 4-hydroxynonenal (4-HNE) adducts on proteins, a specific marker of lipid peroxidation-induced damage.

Materials:

-

Cell or tissue lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against 4-HNE (e.g., Abcam, ab46545 or equivalent)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay or similar method.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-4-HNE antibody overnight at 4°C. The recommended dilution should be determined empirically but is often in the range of 1:1000 to 1:2000.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of 4-HNE-modified proteins.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of ferroptosis and the experimental workflows described above.

Caption: Ferroptosis signaling pathway and the inhibitory action of UAMC-3203.

Caption: Experimental workflow for assessing the effect of UAMC-3203 on lipid peroxidation.

Conclusion

UAMC-3203 is a valuable research tool for investigating the role of lipid peroxidation and ferroptosis in health and disease. Its improved pharmacological properties make it a promising candidate for further preclinical and potentially clinical development. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate rigorous and reproducible research into the biological activities of this potent ferroptosis inhibitor.

References

- 1. nwlifescience.com [nwlifescience.com]

- 2. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 3. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zellx.de [zellx.de]

- 7. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 11. mdpi.com [mdpi.com]

- 12. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

UAMC-3203: A Technical Guide to a Novel Radical-Trapping Antioxidant for the Inhibition of Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation, has emerged as a critical mechanism in a variety of pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer. The development of potent and specific inhibitors of ferroptosis is therefore of significant therapeutic interest. UAMC-3203 is a next-generation, drug-like ferroptosis inhibitor that acts as a radical-trapping antioxidant.[1][2] Developed as an analog of ferrostatin-1 (Fer-1), UAMC-3203 exhibits superior physicochemical properties, including enhanced stability and solubility, making it a more robust tool for both in vitro and in vivo investigations.[1][2][3] This technical guide provides a comprehensive overview of UAMC-3203, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and safety profile, to support its application in preclinical research and drug development.

Introduction to UAMC-3203

UAMC-3203 is a potent inhibitor of ferroptosis, a non-apoptotic form of regulated cell death driven by the iron-catalyzed peroxidation of lipids within cellular membranes.[1][2] It was developed to overcome the limitations of earlier ferroptosis inhibitors, such as Fer-1, which suffer from poor metabolic stability and limited in vivo efficacy.[3][4] UAMC-3203's enhanced drug-like properties, including a longer half-life in plasma and microsomes, position it as a promising candidate for therapeutic development in diseases where ferroptosis is a key driver of pathology.[1][3][4]

Mechanism of Action: Radical Trapping and Ferroptosis Inhibition

The primary mechanism of action of UAMC-3203 is the inhibition of lipid peroxidation through radical trapping.[1][5] Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner. This leads to a chain reaction of lipid peroxidation, compromising membrane integrity and culminating in cell death.[6] UAMC-3203, like other radical-trapping antioxidants, can donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction and preventing further propagation of lipid damage.[1][2]

The core pathway of ferroptosis involves the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[7] By scavenging lipid radicals, UAMC-3203 acts downstream of GPX4, providing a protective effect even when the GPX4-dependent antioxidant system is compromised.[8]

Physicochemical and Pharmacokinetic Properties

UAMC-3203 was designed for improved stability and solubility compared to its parent compound, Fer-1.[1][2] These enhancements are critical for its utility in in vivo models.

| Property | UAMC-3203 | Ferrostatin-1 (Fer-1) | Reference |

| Molecular Formula | C₂₅H₃₇N₅O₂S | C₁₅H₂₁N₃O₃ | [9] |

| Molecular Weight | 471.7 g/mol | 291.35 g/mol | [9] |

| In Vitro Potency (IC₅₀) | 10-12 nM (IMR-32 cells) | 33 nM | [4][10][11] |

| Human Microsomal Half-life | 20.5 hours | 0.1 hours | [4][10] |

| Rat Microsomal Half-life | 16.5 hours | - | [10] |

| Murine Microsomal Half-life | 3.46 hours | - | [10] |

| Plasma Recovery (6h) | 84% | 47% | [3][4] |

| Aqueous Solubility (pH 7.4) | 127.3 ± 17.3 µM | Poor | [4] |

In Vitro and In Vivo Efficacy

UAMC-3203 has demonstrated potent anti-ferroptotic activity across a range of in vitro and in vivo models.

In Vitro Studies

| Cell Line | Inducer of Ferroptosis | Key Findings | Concentration | Reference |

| IMR-32 Neuroblastoma | Erastin | Potent inhibition of ferroptosis | IC₅₀ = 10 nM | [9][10] |

| Human Corneal Epithelial (HCE) | N/A (Wound Healing) | Promoted cell migration and wound healing | 10 nM - 1 µM | [4][12] |

| PC9 (NSCLC) | FZKA Decoction | Reversed FZKA-induced lipid peroxidation | 25 nM | [13] |

| Bone Marrow-Derived Macrophages | 1S,3R-RSL3 / Erythrophagocytosis | Inhibited lipid peroxidation and cell death | 1 µM | [14] |

In Vivo Studies

| Model | Disease/Injury Model | Dosage | Key Findings | Reference |

| Mouse | Acute Iron Poisoning | 20 µmol/kg (i.p.) | Decreased plasma LDH levels | [9] |

| Rat | Cardiac Arrest & CPR | 5 mg/kg (i.p.) | Improved post-resuscitation myocardial function; upregulated GPX4 | [8] |

| Rat | Spinal Cord Injury (SCI) | - | Promoted functional recovery; inhibited ROS production and lipid peroxidation | [15][16] |

| Mouse | Multi-organ Injury | - | Superior protection compared to Fer-1 | [1][2] |

| Rat | Stroke (Diabetic) | 2 mg/kg | Did not improve cognitive outcomes in this specific model | [17] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments involving UAMC-3203, based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Ferroptosis Inhibition Assay (e.g., in IMR-32 cells)

This protocol is based on the methodology used to determine the IC₅₀ of UAMC-3203.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Lipid-derived radical-trapping antioxidants suppress ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

UAMC-3203 In Vitro Potency and IC50: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and IC50 of UAMC-3203, a potent and selective inhibitor of ferroptosis. This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Core Data Presentation

UAMC-3203 has demonstrated significant in vitro potency in inhibiting ferroptosis, a form of iron-dependent regulated cell death. The half-maximal inhibitory concentration (IC50) has been consistently reported in the low nanomolar range.

| Compound | IC50 (nM) | Cell Line | Inducer | Assay | Reference |

| UAMC-3203 | 10 | IMR-32 (Human Neuroblastoma) | Erastin | Sytox Green-based fluorescence | [1] |

| UAMC-3203 | 12 | Not Specified | Not Specified | Not Specified | [2] |

| UAMC-3203 | 10 | Not Specified | Erastin | Not Specified | [3] |

| Ferrostatin-1 (Reference) | 33 | Not Specified | Erastin | Not Specified | [3][4] |

Signaling Pathway

UAMC-3203 functions as a radical-trapping antioxidant, a mechanism that directly interferes with the propagation of lipid peroxidation, a key event in the execution of ferroptosis. The compound is designed to be more stable and soluble than the first-generation ferroptosis inhibitor, Ferrostatin-1.[3][4] The pathway below illustrates the canonical ferroptosis cascade and the point of intervention for UAMC-3203.

Experimental Protocols

The following section details a synthesized protocol for determining the in vitro IC50 of UAMC-3203 against erastin-induced ferroptosis in IMR-32 cells, based on currently available information.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of UAMC-3203 in preventing erastin-induced ferroptosis in IMR-32 human neuroblastoma cells.

Materials:

-

IMR-32 human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

UAMC-3203

-

Erastin

-

Sytox Green nucleic acid stain

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Experimental Workflow Diagram:

Step-by-Step Procedure:

-

Cell Culture and Seeding:

-

Culture IMR-32 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and seed the cells into a 96-well black, clear-bottom plate at a suitable density to achieve 70-80% confluency on the day of the experiment.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of UAMC-3203 in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the UAMC-3203 stock solution in cell culture medium to obtain a range of desired concentrations.

-

Prepare a stock solution of Erastin in a suitable solvent. Dilute in cell culture medium to the final working concentration.

-

-

Assay Execution:

-

Carefully remove the culture medium from the wells.

-

Add the UAMC-3203 serial dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest UAMC-3203 concentration).

-

Pre-incubate the cells with UAMC-3203 for 1 hour at 37°C.[1]

-

Following pre-incubation, add Erastin to all wells except for the negative control wells (which should receive only medium).

-

Incubate the plate for 13 hours at 37°C.[1]

-

-

Cell Viability Measurement:

-

Prepare a working solution of Sytox Green in a phosphate-free buffer, such as Hank's Balanced Salt Solution (HBSS).

-

Add the Sytox Green staining solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for Sytox Green (e.g., ~488 nm excitation and ~523 nm emission).

-

-

Data Analysis:

-

Normalize the fluorescence readings to the positive control (cells treated with Erastin only) and negative control (untreated cells).

-

Plot the percentage of cell viability against the logarithm of the UAMC-3203 concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

This guide provides a comprehensive overview of the in vitro potency of UAMC-3203 and the methodologies for its assessment. The provided information is intended to support further research and development of this promising ferroptosis inhibitor.

References

UAMC-3203: A Technical Guide to its Selectivity and Mechanism of Action as a Ferroptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-3203 is a potent, third-generation ferrostatin analog meticulously engineered for enhanced stability and in vivo efficacy as a ferroptosis inhibitor.[1][2] This technical document provides a comprehensive overview of the selectivity profile and core mechanism of action of UAMC-3203. While extensive research has solidified its role as a highly effective radical-trapping antioxidant that specifically counteracts ferroptotic cell death, its broader selectivity against other cellular targets, such as kinases, remains largely undocumented in publicly available literature. This guide summarizes the current understanding of UAMC-3203's potent anti-ferroptotic activity, details the experimental protocols for its characterization, and visualizes the key signaling pathways involved.

Introduction

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[3] It is implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers.[2][4] UAMC-3203 emerged from the optimization of early ferroptosis inhibitors like Ferrostatin-1 (Fer-1), addressing their limitations in metabolic stability and solubility.[1][3][5] As a lipophilic antioxidant, UAMC-3203 is designed to efficiently insert into phospholipid bilayers to halt the chain reaction of lipid peroxidation, the hallmark of ferroptosis.[1][2]

Selectivity Profile of UAMC-3203

UAMC-3203 is primarily characterized as a potent and specific inhibitor of ferroptosis. Its mechanism of action as a radical-trapping antioxidant suggests a direct chemical interaction with lipid peroxyl radicals within cellular membranes, rather than conventional enzyme inhibition. To date, comprehensive selectivity screening data, such as kinome scans or broad panel screens against a wide range of receptors and enzymes, have not been reported in the peer-reviewed literature. The available evidence points towards high specificity for the ferroptotic pathway, with no significant off-target effects noted in the context of the studies conducted.[1][4]

Quantitative Efficacy Data

The potency of UAMC-3203 in inhibiting ferroptosis has been quantified in various cellular systems. The following tables summarize the key efficacy data for UAMC-3203 and provide a comparison with the first-generation inhibitor, Ferrostatin-1.

| Compound | Assay | Cell Line | IC50 (nM) | Reference |

| UAMC-3203 | Erastin-induced Ferroptosis | IMR-32 Neuroblastoma | 10 | [5] |

| Ferrostatin-1 | Erastin-induced Ferroptosis | IMR-32 Neuroblastoma | 33 | [5] |

Table 1: In Vitro Potency of UAMC-3203 against Erastin-Induced Ferroptosis

| Compound | Parameter | Matrix | Value | Reference |

| UAMC-3203 | Half-life (t1/2) | Human Microsomes | 20 hours | [5] |

| Ferrostatin-1 | Half-life (t1/2) | Human Microsomes | 0.1 hours | [5] |

| UAMC-3203 | Recovery at 6h | Plasma | 84% | [5] |

| Ferrostatin-1 | Recovery at 6h | Plasma | 47% | [5] |

Table 2: Comparative Metabolic Stability of UAMC-3203 and Ferrostatin-1

| Compound | Concentration | Cell Line | Effect on Cell Viability | Reference |

| UAMC-3203 | 10 nM | Human Corneal Epithelial (HCE) | No toxicity | [5] |

| UAMC-3203 | 1 µM | Human Corneal Epithelial (HCE) | No toxicity | [5] |

| UAMC-3203 | 10 µM | Human Corneal Epithelial (HCE) | Reduced to 75 ± 6.7% | [5] |

| UAMC-3203 | 50 µM | Human Corneal Epithelial (HCE) | Reduced to 39.2 ± 5.6% | [5] |

Table 3: Cytotoxicity Profile of UAMC-3203 in Human Corneal Epithelial Cells

Signaling Pathways

The Ferroptosis Signaling Pathway

Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS) and is critically regulated by the glutathione peroxidase 4 (GPX4) antioxidant system. The following diagram illustrates the core signaling cascade leading to ferroptosis and the point of intervention for UAMC-3203.

Caption: Core ferroptosis signaling pathway and points of intervention.

Mechanism of GPX4 in Preventing Lipid Peroxidation

GPX4 is a selenoenzyme that plays a pivotal role in detoxifying lipid hydroperoxides. Its catalytic cycle is essential for preventing the accumulation of lipid ROS that drives ferroptosis.

Caption: Catalytic cycle of Glutathione Peroxidase 4 (GPX4).

Experimental Protocols

Erastin-Induced Ferroptosis Assay

This protocol is used to determine the potency of compounds in preventing ferroptosis induced by erastin, a System Xc- inhibitor.

Materials:

-

IMR-32 neuroblastoma cells (or other relevant cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Erastin

-

UAMC-3203 (or other test compounds)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of UAMC-3203 for 1 hour.

-

Induce ferroptosis by adding a final concentration of erastin (e.g., 10 µM).

-

Incubate the plate for 13-24 hours at 37°C in a CO2 incubator.

-

Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Caption: Workflow for the erastin-induced ferroptosis assay.

Lipid Peroxidation Assay using C11-BODIPY

This assay directly measures lipid peroxidation, a key feature of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

-

Cells of interest

-

Ferroptosis inducer (e.g., RSL3 or erastin)

-

UAMC-3203

-

C11-BODIPY 581/591 dye

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with the ferroptosis inducer in the presence or absence of UAMC-3203 for a specified time.

-

Incubate the cells with C11-BODIPY (typically 1-10 µM) for 30 minutes at 37°C.

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

-

Analyze the cells by flow cytometry or fluorescence microscopy. Upon oxidation, the fluorescence of C11-BODIPY shifts from red (~590 nm) to green (~510 nm).

-

Quantify lipid peroxidation by measuring the ratio of green to red fluorescence intensity. A decrease in this ratio in the presence of UAMC-3203 indicates inhibition of lipid peroxidation.[6]

Conclusion

UAMC-3203 is a highly potent and metabolically stable inhibitor of ferroptosis. Its mechanism of action as a radical-trapping antioxidant within the lipid bilayer provides a direct and efficient means of preventing the hallmark of ferroptosis, lipid peroxidation. While its efficacy in this context is well-established, a comprehensive selectivity profile against a broad range of other cellular targets is not yet publicly available. Future research in this area would be invaluable for a more complete understanding of its pharmacological profile and for advancing its potential therapeutic applications in diseases driven by ferroptosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

UAMC-3203 in Ischemia-Reperfusion Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow following a period of ischemia. This complex pathological process is a significant contributor to morbidity and mortality in a range of clinical settings, including myocardial infarction, stroke, and organ transplantation.[1][2] A growing body of evidence implicates ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, as a key driver of IRI.[1][3][4] UAMC-3203, a potent and stable analog of ferrostatin-1, has emerged as a promising therapeutic agent that mitigates IRI by specifically inhibiting ferroptosis.[5][6][7] This technical guide provides an in-depth overview of the role of UAMC-3203 in preclinical models of IRI, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action of UAMC-3203 in Ischemia-Reperfusion Injury

UAMC-3203 is a lipophilic radical-trapping antioxidant that acts as a potent inhibitor of ferroptosis.[5][7] Its primary mechanism involves halting the chain reaction of lipid peroxidation within cell membranes, a critical event in the ferroptotic cascade.[7] During ischemia and subsequent reperfusion, an imbalance in cellular iron homeostasis and an increase in reactive oxygen species (ROS) production create a pro-ferroptotic environment.[1][4] This leads to the peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes, resulting in loss of membrane integrity and eventual cell death.

UAMC-3203, due to its chemical structure, can effectively scavenge lipid radicals, thereby preventing the propagation of lipid peroxidation.[7] This action protects cells from the detrimental effects of ferroptosis, preserving tissue function and reducing the overall extent of injury following an ischemic event. A key target in this pathway is the selenoenzyme glutathione peroxidase 4 (GPX4), a central regulator of ferroptosis that reduces lipid hydroperoxides to non-toxic lipid alcohols.[3][5] While UAMC-3203 does not directly activate GPX4, its radical-trapping activity complements the function of GPX4, providing a crucial defense against overwhelming lipid peroxidation when GPX4 activity is compromised during IRI.

Signaling Pathway in Ischemia-Reperfusion Injury and UAMC-3203 Intervention

Caption: Signaling pathway of ferroptosis in IRI and the inhibitory action of UAMC-3203.

Quantitative Data on UAMC-3203 Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating the protective effects of UAMC-3203 in models of ischemia-reperfusion and related injuries.

Table 1: Efficacy of UAMC-3203 in a Rat Model of Cardiac Arrest-Induced Myocardial Dysfunction

| Parameter | Control Group | UAMC-3203 (5 mg/kg) | Deferoxamine (DFO) | UAMC-3203 + DFO |

| GPX4 (relative expression) | 0.021 ± 0.016 | 0.187 ± 0.043 | 0.203 ± 0.025 | Significantly higher than individual treatments |

| 4-HNE (relative expression) | 3.338 ± 0.221 | 2.848 ± 0.169 | 2.683 ± 0.273 | Significantly lower than individual treatments |

| Non-heme Iron (ug/g) | 70.500 ± 3.158 | 72.43 ± 4.920 | 55.95 ± 2.497 | N/A |

Data adapted from a study on post-resuscitation myocardial dysfunction in a rat model of cardiac arrest.[5] Values are presented as mean ± SD.

Table 2: Comparative Efficacy of UAMC-3203 and Ferrostatin-1 in a Mouse Model of Iron Overload-Induced Organ Injury

| Parameter | Vehicle | Ferrostatin-1 (20 µmol/kg) | UAMC-3203 (20 µmol/kg) |

| Plasma LDH (U/L) | 3572 ± 185 | 2898 ± 178 | 2346 ± 99 |

| Relative MDA Levels (Kidney) | High | Moderately Reduced | Significantly Reduced |

| Relative MDA Levels (Liver) | High | Moderately Reduced | Significantly Reduced |

| Survival Rate (%) | Low | Moderately Increased | ~60% |

Data compiled from studies on acute iron overload in mice.[8][9][10] LDH and MDA levels are indicative of cell death and lipid peroxidation, respectively.

Experimental Protocols

This section outlines the general methodologies employed in key experiments to assess the efficacy of UAMC-3203 in IRI models.

In Vivo Model of Cardiac Ischemia-Reperfusion Injury (Rat)

-

Animal Model: Male Sprague-Dawley rats (450-550 g) are used.[5]

-

Anesthesia: Anesthesia is induced and maintained with isoflurane.

-

Ischemia Induction: A model of cardiac arrest is induced via ventricular fibrillation, followed by a period of untreated arrest to simulate ischemia.

-

Reperfusion: Cardiopulmonary resuscitation (CPR) is initiated to achieve the return of spontaneous circulation (ROSC), marking the beginning of the reperfusion phase.

-

Drug Administration: UAMC-3203 is administered intravenously at a dose of 5 mg/kg. The vehicle control typically consists of 2% DMSO in a saline solution.[5]

-

Functional Assessment: Cardiac function is assessed at various time points post-ROSC using echocardiography to measure parameters such as ejection fraction (EF) and cardiac output (CO).[5]

-

Tissue Collection and Analysis: At the end of the experiment, heart tissue is harvested for biochemical and histological analysis.

Western Blot Analysis for Ferroptosis Markers (GPX4 and 4-HNE)

-

Protein Extraction: Myocardial tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against GPX4 and 4-HNE. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.

Note: Specific antibody concentrations and sources should be optimized and reported as per the manufacturer's instructions and laboratory standards.[11][12][13]

Malondialdehyde (MDA) Assay for Lipid Peroxidation

-

Sample Preparation: Tissue homogenates are prepared in a suitable lysis buffer.

-

Reaction: The samples are mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: The mixture is heated at 95-100°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.[14]

-

Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at approximately 532 nm.[1][14]

-

Quantification: The MDA concentration in the samples is calculated based on a standard curve generated using known concentrations of MDA.[14]

Note: Commercially available MDA assay kits provide detailed protocols and reagents for this analysis.[1][15]

Experimental Workflow for Preclinical Evaluation of UAMC-3203 in IRI

References

- 1. arigobio.com [arigobio.com]

- 2. Targeting Ferroptosis as a Promising Therapeutic Strategy for Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pathological role of ferroptosis in ischemia/reperfusion-related injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 10. mdpi.com [mdpi.com]

- 11. Targeting a novel inducible GPX4 alternative isoform to alleviate ferroptosis and treat metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. mdpi.com [mdpi.com]

UAMC-3203: A Technical Guide for the Investigation of Organ Damage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical mechanism in the pathophysiology of organ damage across a spectrum of diseases. UAMC-3203, a potent and stable analog of ferrostatin-1, has demonstrated significant promise as a third-generation ferroptosis inhibitor.[1][2] Its superior pharmacokinetic profile and efficacy in preclinical models of organ injury make it a valuable tool for researchers and a potential therapeutic candidate. This technical guide provides an in-depth overview of UAMC-3203, including its mechanism of action, detailed experimental protocols for its use in studying organ damage, and a summary of key quantitative data. Visualizations of the core signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of its application in research and drug development.

Introduction to UAMC-3203

UAMC-3203 is a lipophilic radical-trapping antioxidant that potently inhibits ferroptosis.[3][4] It was developed as an improvement upon earlier ferroptosis inhibitors like ferrostatin-1, exhibiting enhanced stability and solubility.[4] Preclinical studies have highlighted its protective effects in various models of organ damage, including myocardial dysfunction, multi-organ injury, spinal cord injury, and corneal wounds.[5][6][7][8] Its mechanism of action centers on the inhibition of lipid peroxidation, a key event in the ferroptosis cascade.

Mechanism of Action: Inhibition of Ferroptosis

Ferroptosis is initiated by the irondependent oxidation of polyunsaturated fatty acids in cell membranes. A key regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides.[3][4] Conditions that lead to the depletion of glutathione (GSH) or direct inhibition of GPX4 can trigger ferroptosis. This results in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

UAMC-3203 acts as a radical-trapping antioxidant, inserting into the phospholipid bilayer of cell membranes to prevent the propagation of lipid peroxidation.[4] This action effectively preserves the integrity of cell membranes and prevents ferroptotic cell death. Studies have shown that treatment with UAMC-3203 leads to the upregulation of GPX4 expression and a reduction in the levels of 4-hydroxynonenal (4-HNE), a toxic aldehyde product of lipid peroxidation.[3][5]

Signaling Pathway of UAMC-3203 in Ferroptosis Inhibition

Caption: Mechanism of UAMC-3203 in preventing ferroptotic cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of UAMC-3203.

Table 1: In Vitro Efficacy of UAMC-3203

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 | IMR-32 Neuroblastoma | Erastin-induced ferroptosis | 10 nM | [3] |

| Metabolic Stability (t1/2) | Human Microsomes | - | 20.5 h | [3] |

| Rat Microsomes | - | 16.5 h | [3] | |

| Murine Microsomes | - | 3.46 h | [3] |

Table 2: In Vivo Efficacy of UAMC-3203 in Organ Damage Models

| Animal Model | Organ/System | Dosage | Key Findings | Reference |

| Rat Model of Cardiac Arrest | Myocardium | 5 mg/kg (IP) | - Upregulated GPX4 expression- Decreased 4-HNE modified proteins- Reduced severity of myocardial dysfunction | [5] |

| Mouse Model of Multi-organ Injury | Liver, Kidney, Lungs | Not specified | - Significantly lowered plasma LDH levels- Superior to Ferrostatin-1 in reducing organ injury | [3][6] |

| Rat Model of Spinal Cord Injury | Spinal Cord | 5 mg/kg (IP) for 7 days | - Inhibited lipid peroxidation (decreased MDA, increased GSH)- Suppressed neuroinflammation- Promoted functional recovery | [7] |

| Mouse Model of Corneal Wound | Cornea | 10 µM (ex vivo) | - Promoted corneal epithelial wound healing | [8] |

Table 3: Effect of UAMC-3203 on Biomarkers of Organ Damage and Ferroptosis